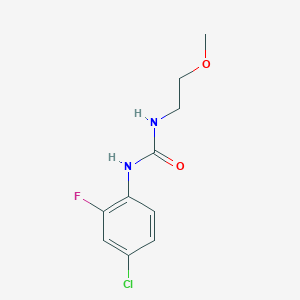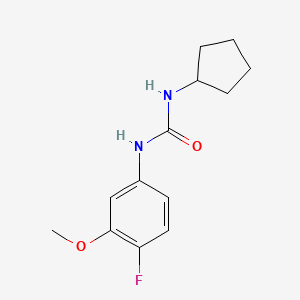
1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group and a methoxyethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyethyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The chloro and fluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The methoxyethyl urea moiety may also play a role in its activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyethyl)amine
- 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyethyl)carbamate
Uniqueness
1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the methoxyethyl urea moiety, differentiates it from other similar compounds and may result in unique reactivity and applications.
Properties
Molecular Formula |
C10H12ClFN2O2 |
|---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C10H12ClFN2O2/c1-16-5-4-13-10(15)14-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3,(H2,13,14,15) |
InChI Key |
IKHPPECLANHPMS-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)NC1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine](/img/structure/B12241803.png)
![1-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12241804.png)
![1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B12241809.png)
![3-Methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12241811.png)
![2-Methyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12241813.png)


![N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B12241844.png)
![3-chloro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12241847.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B12241854.png)
![1-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12241872.png)
![3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine](/img/structure/B12241893.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(4-methylpyridin-3-yl)acetamide](/img/structure/B12241894.png)
![N,2,4,6-tetramethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12241898.png)
